trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate
Overview
Description
Trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, often abbreviated as H4DCTA, is a chelating agent that has been extensively studied for its ability to form complexes with various metal ions. The interest in this compound stems from its potential applications in fields such as analytical chemistry, medicine, and environmental science. The ligand itself is derived from 1,2-cyclohexanediamine and chloroacetic acid, and it exhibits a high degree of purity and yield under optimal conditions .
Synthesis Analysis
The synthesis of trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid is achieved through the reaction of 1,2-cyclohexanediamine with chloroacetic acid. Sulfuric acid has been identified as the most effective inorganic reagent for this reaction. Optimal synthesis conditions have been determined through orthogonal design, resulting in a yield of approximately 47.00% and a purity of 99.65% when the molar ratio of 1,2-cyclohexanediamine to chloroacetic acid is 1:5, at a temperature of 50°C, over a reaction time of 5 hours .
Molecular Structure Analysis
The molecular structure of trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid complexes has been elucidated through various studies. For instance, the structure of its ferrate(III) complex was determined in both solid state and aqueous solution using single crystal X-ray analysis and spectrophotometric titration. The complex exhibits different properties in these two states, with specific pKa values identified in the aqueous phase .
Chemical Reactions Analysis
The chemical behavior of H4DCTA in reactions with metal ions has been thoroughly investigated. It forms stable chelates with metal ions such as Cu(II), Zn(II), Cd(II), Th(IV), Zr(IV), and rare-earth metal ions. These interactions have been studied using potentiometric and electrochemical methods, revealing the formation constants and thermodynamic properties of the resulting chelates. The stability of these complexes varies with temperature and ionic strength, and the enthalpy and entropy changes associated with their formation have been calculated .
Physical and Chemical Properties Analysis
The physical and chemical properties of H4DCTA and its metal complexes are influenced by factors such as solvent interactions and protonation states. Potentiometric studies have provided insights into the protonation of the ligand, revealing stepwise stability constants for the mono-, di-, tri-, and tetra-protonated forms . Electrochemical studies have shown that the properties of the complexes, such as diffusion coefficients and electron transfer rates, are affected by the solvent's acceptor numbers and relaxation times . Additionally, the ligand's selectivity for lanthanides has been noted to be superior to that of other chelating agents .
Scientific Research Applications
1. Potentiometric Studies
Trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid has been a subject of potentiometric studies. For instance, its protonation has been explored potentiometrically using a hydrogen electrode, which is crucial in understanding its behavior in various chemical reactions (Schrøder, 1968).
2. Synthesis and Characterization of Metal Complexes
The compound has been utilized in the synthesis and characterization of metal complexes. Research includes the synthesis of solid complexes with various metal ions like Cr(III), Co(II), Ni(II), and Cu(II), followed by detailed studies including magnetic measurements, IR, UV-Vis, and mass spectroscopy, and thermal analysis (Ali, 2001).
3. Chelation Studies with Thorium(IV) and Zirconium(IV)
It has been used in investigating the chelation properties with Thorium(IV) and Zirconium(IV) ions. This includes evaluating formation constants and thermodynamic properties of the chelates, which are important for understanding its potential applications in various fields, including materials science (Hseu, Wu & Chuang, 1965).
4. Study of Manganese(II) and Nickel(II) Chelates
The interaction of trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid with Manganese(II) and Nickel(II) ions has been a topic of research. This involves measuring formation constants and evaluating thermodynamic properties, which is significant in understanding its applicability in metal ion chelation and separation processes (Hseu, Farng, Siew & Tsai, 1978).
5. Preparation as Spectropolarimetric Reagent for Lead
Research has been conducted on preparing d-(-)-trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid and using it as a stereospecific chelometric reagent in the spectropolarimetric determination of lead, demonstrating its analytical applications (Reinbold & Pearson, 1970).
6. Applications in High-Performance Liquid Chromatography
The compound has been applied in reversed-phase high-performance liquid chromatography for the separation and quantitation of metal ions. It functions as a mobile phase complexing agent, which underscores its usefulness in analytical chemistry (Valle, Gonzales & Marina, 1992).
7. Development of Bimodal PET/MR Probes
The compound has seen innovative applications in medical imaging, particularly in developing bimodal Positron Emission Tomography/Magnetic Resonance (PET/MR) tracers. This research involves enhancing the number of NMR-active nuclei and improving longitudinal relaxivity for better imaging capabilities (Brandt et al., 2019).
Safety And Hazards
Trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
properties
IUPAC Name |
2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O8.H2O/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);1H2/t9-,10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASZYFIKPKYGNC-DHTOPLTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369106 | |
Record name | 2,2',2'',2'''-[(1R,2R)-Cyclohexane-1,2-diyldinitrilo]tetraacetic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate | |
CAS RN |
123333-90-4, 125572-95-4 | |
Record name | Glycine, N,N′-trans-1,2-cyclohexanediylbis[N-(carboxymethyl)-, hydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123333-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-N,N′-(1R,2R)-1,2-Cyclohexanediylbis[N-(carboxymethyl)glycine hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125572-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid monohydrate, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125572954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',2'',2'''-[(1R,2R)-Cyclohexane-1,2-diyldinitrilo]tetraacetic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Cyclohexylene dinitrilotetraacetic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXANE-1,2-DIAMINE-N,N,N',N'-TETRAACETIC ACID MONOHYDRATE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3971SG9LH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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